Cas no 21368-68-3 (DL-Camphor)
DL-Camphor Chemical and Physical Properties
Names and Identifiers
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- DL-Camphor
- 1,7,7-TRIMETHYLNORBORNAN-2-ONE
- DL-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTA-2-ONE
- DL-2-CAMPHANONE
- DL-2-KETO-1,7,7-TRIMETHYLNORCAMPHANE
- DL-Camphor - synthetic
- GUM CAMPHOR
- FORMOSA CAMPHOR
- LAUREL CAMPHOR
- Camphor
- 1,7,7-Trimethylbicyclo[2.2.1]-2-heptanone
- 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one
- 1,7,7-Trimethylnorcamphor
- 2-Bornanone
- 2-Camphanone
- 2-Camphonone
- 2-Kamfanon
- 2-Keto-1,7,7-trimethylnorcamphane
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
- Bicyclo[2.2.1]heptane-2-one, 1,7,7-trimet
- Bornane, 2-oxo-
- Camphor, synthetic
- Huile de camphre
- Kampfer
- Matricaria camphor
- Norcamphor, 1,7,7-trimethyl-
- Root bark oil
- Spirit of camphor
- UN 2717
- (+/-)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
-
- Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m0/s1
- InChI Key: DSSYKIVIOFKYAU-MHPPCMCBSA-N
- SMILES: O=C1CC2CC[C@]1(C)C2(C)C
Computed Properties
- Exact Mass: 152.12018
- Monoisotopic Mass: 152.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1
Experimental Properties
- Ionization Potential: 8.76 eV
- Color/Form: Flammable solid 2.Density(g/mL,25/4℃)
- Density: 0.992
- Melting Point: 175 ºC
- Boiling Point: 204 ºC
- Flash Point: 64 ºC
- Refractive Index: 1.5462 (estimate)
- PSA: 17.07
- LogP: 2.40170
- Vapor Pressure: 4 mm Hg ( 70 °C)
- FEMA: 4513 | dl-CAMPHOR
DL-Camphor Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-5g |
(+/-)-Camphor |
21368-68-3 | 95% | 5g |
¥42.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-25g |
(+/-)-Camphor |
21368-68-3 | 95% | 25g |
¥106.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-100g |
(+/-)-Camphor |
21368-68-3 | 95% | 100g |
¥296.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-500g |
(+/-)-Camphor |
21368-68-3 | 95% | 500g |
¥928.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C905686-2.5kg |
(+/-)-Camphor |
21368-68-3 | 95% | 2.5kg |
¥2,980.00 | 2022-09-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-294391B-100 g |
DL-Camphor, |
21368-68-3 | ≥96% | 100g |
¥150.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-294391-250 g |
DL-Camphor, |
21368-68-3 | ≥96% | 250g |
¥301.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-294391A-500 g |
DL-Camphor, |
21368-68-3 | ≥96% | 500g |
¥602.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-294391B-100g |
DL-Camphor, |
21368-68-3 | ≥96% | 100g |
¥150.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-294391-250g |
DL-Camphor, |
21368-68-3 | ≥96% | 250g |
¥301.00 | 2023-09-05 |
DL-Camphor Suppliers
DL-Camphor Related Literature
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Bárbara Menéndez Pérez,Dominik Schuch,Jens Hartung Org. Biomol. Chem. 2008 6 3532
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Valérie Blanchet,Dominique Descamps,Stéphane Petit,Yann Mairesse,Bernard Pons,Baptiste Fabre Phys. Chem. Chem. Phys. 2021 23 25612
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Laurent Nahon,Lipsa Nag,Gustavo A. Garcia,Iuliia Myrgorodska,Uwe Meierhenrich,Samuel Beaulieu,Vincent Wanie,Valérie Blanchet,Romain Géneaux,Ivan Powis Phys. Chem. Chem. Phys. 2016 18 12696
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D. Catone,N. Zema,T. Prosperi,M. Stener,P. Decleva,P. Nitti,S. Turchini Phys. Chem. Chem. Phys. 2022 24 4626
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María Mar Quesada-Moreno,Albert Virgili,Eva Monteagudo,Rosa M. Claramunt,Juan Ramón Avilés-Moreno,Juan Jesús López-González,Ibon Alkorta,José Elguero Analyst 2018 143 1406
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Monardella hypoleuca
- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina
Additional information on DL-Camphor
DL-Camphor: A Comprehensive Overview
DL-Camphor, also known as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring terpenoid with the CAS registry number 21368-68-3. This compound is renowned for its unique bicyclic structure and has been extensively studied for its diverse applications in pharmaceuticals, cosmetics, and food additives. The name "camphor" itself is derived from the Sanskrit word "karpura," reflecting its historical significance in traditional medicine and perfumery.
The chemical structure of DL-Camphor consists of a bicyclic framework with a ketone group, which contributes to its distinctive aroma and physical properties. Recent studies have highlighted its potential as a versatile chiral building block in organic synthesis. Researchers have demonstrated that the stereochemistry of camphor derivatives plays a crucial role in their pharmacological activities, making them valuable candidates for drug discovery.
DL-Camphor is primarily obtained from the wood of the camphor tree (Cinnamomum camphora), which is native to East Asia. However, advancements in biotechnology have enabled the production of camphor through microbial fermentation, offering a sustainable alternative to traditional extraction methods. This development aligns with the growing demand for eco-friendly practices in the chemical industry.
In the pharmaceutical sector, DL-Camphor has been investigated for its anti-inflammatory and analgesic properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that camphor derivatives exhibit potent inhibitory effects on inflammatory cytokines, suggesting their potential use in treating chronic inflammatory diseases such as arthritis. Furthermore, camphor has been shown to enhance drug delivery systems by improving the solubility and bioavailability of hydrophobic drugs.
The cosmetic industry has also benefited from the properties of DL-Camphor. Its ability to penetrate the skin makes it an effective ingredient in anti-aging products and wound-healing formulations. Recent research has focused on its role as a natural preservative, which could replace synthetic additives in personal care products, addressing consumer concerns about chemical safety.
In conclusion, DL-Camphor (CAS No. 21368-68-3) continues to be a subject of intense scientific interest due to its structural versatility and multifaceted applications. As new research emerges, this compound is poised to play an even greater role in advancing both therapeutic and consumer product innovations.
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